Metabolic Origin & Distinct Pharmacological Profile vs. Tracazolate at the GABAA-Benzodiazepine Receptor
The target compound was identified as a metabolite of tracazolate formed by loss of the n-butylamino side chain. While tracazolate is a known anxiolytic that potentiates [3H]-flunitrazepam binding to GABAA receptors, the 4-desbutyl metabolite (this compound) was found to be only a weak inhibitor of [3H]-flunitrazepam binding, indicating a critical functional shift driven by C4 substitution [1]. This demonstrates that the target compound is not merely an inactive scaffold but a functionally differentiated molecular entity with a distinct GABAA receptor interaction profile compared to its 4-amino parent drug.
| Evidence Dimension | GABAA-Benzodiazepine Receptor Binding Affinity |
|---|---|
| Target Compound Data | Weak inhibitor of [3H]-flunitrazepam binding; no quantitative IC50 reported, described as weakly active in contrast to tracazolate. |
| Comparator Or Baseline | Tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) enhances [3H]-flunitrazepam binding with an IC50 of 81 nM in cerebral cortex and 19 nM in cerebellum. |
| Quantified Difference | Qualitative: Tracazolate is a potent enhancer; the target compound is a weak inhibitor, reflecting a complete functional reversal. |
| Conditions | In vitro competitive binding assay using [3H]-flunitrazepam in rat cerebral cortex and cerebellum membranes. |
Why This Matters
Procurement of this compound is essential for metabolic pathway validation and for studying the structural determinants of GABAA receptor modulation, as using tracazolate would produce opposite pharmacological effects.
- [1] Patel, J. B., Meiners, B. A., Salama, A. I., Malick, J. B., U'Prichard, D. C., Giles, R. E., Goldberg, M. E., & Bare, T. M. (1988). Pharmacology Biochemistry and Behavior, 29(4), 775–779. View Source
